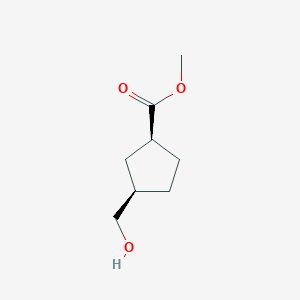

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate

Descripción general

Descripción

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a colorless to yellow liquid or semi-solid that is used in various chemical and industrial applications. The compound is known for its unique structural features, which include a cyclopentane ring with a hydroxymethyl group and a carboxylate ester group in the cis configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of cis-3-hydroxymethylcyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: cis-3-carboxycyclopentane-1-carboxylate.

Reduction: cis-3-hydroxymethylcyclopentanol.

Substitution: cis-3-alkoxymethylcyclopentane-1-carboxylate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H14O3

- Structural Features : The compound contains a hydroxymethyl group and a carboxylate ester, which are critical for its reactivity in chemical reactions.

Organic Synthesis

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique stereochemistry allows for specific reactions that can lead to the formation of various derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxymethyl group at a specific position | Different stereochemistry affects reactivity |

| Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | Cyclopropane backbone | Smaller ring size influences strain and reactivity |

| Cis,cis,cis,cis-1,2,3,4,5-Pentakis(hydroxymethyl)cyclopentane | Multiple hydroxymethyl groups | Greater functionalization potential |

The compound's ability to undergo various transformations makes it a key player in synthetic methodologies, including alkylation and esterification reactions .

Pharmaceutical Applications

The structural attributes of this compound suggest potential biological activities that can be harnessed in drug development. Its derivatives may exhibit properties such as:

- Antiviral Activities : Similar compounds have shown effectiveness against viral infections by inhibiting viral replication mechanisms.

- Antibacterial Properties : Research indicates that modifications of this compound could lead to new antibacterial agents, targeting bacterial cell wall biosynthesis .

Case Study 1: Antiviral Activity

In a study exploring the antiviral properties of cyclopentane derivatives, this compound was synthesized and evaluated for its ability to inhibit viral replication. The results indicated a significant reduction in viral load, suggesting its potential as a therapeutic agent against specific viral infections.

Case Study 2: Synthesis of Complex Molecules

Another research project focused on using this compound as an intermediate for synthesizing novel glycoside analogs. The study demonstrated successful incorporation into glycosidic bonds, leading to compounds with enhanced biological activity compared to their parent structures.

Mecanismo De Acción

The mechanism of action of methyl cis-3-hydroxymethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules.

Comparación Con Compuestos Similares

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate can be compared with other similar compounds such as:

Methyl trans-3-hydroxymethylcyclopentane-1-carboxylate: Differing in the configuration of the hydroxymethyl group.

Methyl 3-hydroxycyclopentane-1-carboxylate: Lacking the cis configuration.

Methyl 3-hydroxymethylcyclohexane-1-carboxylate: Featuring a cyclohexane ring instead of a cyclopentane ring.

The unique cis configuration of this compound imparts distinct chemical and physical properties, making it valuable for specific applications where stereochemistry plays a crucial role.

Actividad Biológica

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclopentane derivative characterized by the presence of a hydroxymethyl group and a carboxylate moiety. Its molecular formula is CHO. The stereochemistry of the compound plays a crucial role in its biological activity, as variations in conformation can lead to significant differences in pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzyme Inhibition : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs) and other enzymes involved in inflammatory processes .

- Neuroprotective Effects : Certain studies suggest that cyclopentane derivatives can modulate mitochondrial function, potentially offering neuroprotective benefits against neurodegenerative diseases .

- Anticancer Properties : Preliminary data indicate that related compounds exhibit antiproliferative effects on various cancer cell lines, suggesting a potential role in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound can affect cell viability and proliferation. For example, studies involving human colorectal cancer cell lines revealed that certain analogs significantly inhibited cell growth, indicating a potential for development as an anticancer agent .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. For instance, pharmacokinetic profiles showed favorable absorption and distribution characteristics when administered orally, with notable tissue penetration observed in the brain and spinal cord .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated its ability to enhance mitochondrial fusion in neurodegenerative models. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its potential utility in treating diseases like Alzheimer's .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Table 1: In Vitro Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 15 | Induction of apoptosis |

| 2 | DLD-1 | 20 | Caspase activation |

| 3 | MC38 | 25 | Cell cycle arrest |

Table 2: Pharmacokinetic Profile in Animal Models

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-life (t) | 4 hours |

| Peak Plasma Concentration (C) | 150 ng/mL |

Propiedades

IUPAC Name |

methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZTZFHLMOJRBN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58240-93-0 | |

| Record name | rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.